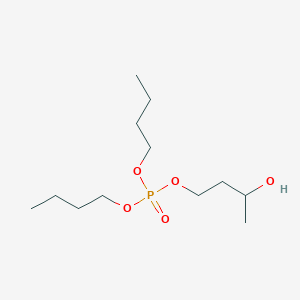

Dibutyl 3-hydroxybutyl phosphate

Übersicht

Beschreibung

Dibutyl-3-Hydroxybutylphosphat ist eine organische Phosphorverbindung, die aus dem Stoffwechsel von Tributylphosphat entsteht. Es ist bekannt für seine Rolle in verschiedenen biochemischen und industriellen Prozessen. Die Verbindung hat die Summenformel C12H27O5P und ein Molekulargewicht von 282,3 g/mol .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Dibutyl-3-Hydroxybutylphosphat kann durch den Stoffwechsel von Tributylphosphat synthetisiert werden. Dieser Prozess beinhaltet die Inkubation von Tributylphosphat mit Goldfisch-Lebermikrosomen in Gegenwart von NADPH, was zur Bildung von Dibutyl-3-Hydroxybutylphosphat und Dibutylphosphat führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dibutyl-3-Hydroxybutylphosphat beinhaltet typischerweise die Radiolyse von Tributylphosphat. Diese Methode hat sich als effizient für die Herstellung der Verbindung erwiesen .

Wirkmechanismus

Target of Action

Dibutyl 3-hydroxybutyl phosphate is a compound produced from the metabolism of the organophosphorus solvent, tributyl phosphate (TBP)

Mode of Action

It is known that it is produced from the metabolism of tributyl phosphate (tbp) in the presence of nadph .

Biochemical Pathways

It is known to be a metabolite of tributyl phosphate (tbp), suggesting it may be involved in the same or similar biochemical pathways .

Pharmacokinetics

It is known to be soluble in dmf (25 mg/ml), dmso (16 mg/ml), ethanol (16 mg/ml), and pbs (ph 72, 16 mg/ml) , which may influence its bioavailability.

Result of Action

It is known to be a metabolite of tributyl phosphate (tbp), suggesting it may have similar effects .

Action Environment

It is known to be stable for at least one year when stored at -20°c .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibutyl-3-Hydroxybutyl Phosphate can be synthesized through the metabolism of tributyl phosphate. This process involves the incubation of tributyl phosphate with goldfish liver microsomes in the presence of NADPH, resulting in the formation of dibutyl-3-hydroxybutyl phosphate and dibutyl phosphate .

Industrial Production Methods: Industrial production of Dibutyl-3-Hydroxybutyl Phosphate typically involves the radiolysis of tributyl phosphate. This method has been shown to produce the compound efficiently .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dibutyl-3-Hydroxybutylphosphat durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid erzielt werden.

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation Phosphorsäurederivate ergeben, während die Reduktion einfachere organische Phosphorverbindungen erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Dibutyl-3-Hydroxybutylphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen organischen Synthesen verwendet.

Biologie: Die Verbindung wird hinsichtlich ihrer Rolle in Stoffwechselwegen und ihrer Auswirkungen auf biologische Systeme untersucht.

Medizin: Es werden laufende Forschungen durchgeführt, um sein potenzielles therapeutisches Anwendungsspektrum zu untersuchen, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Es wird bei der Herstellung von Weichmachern und anderen industriellen Chemikalien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Dibutyl-3-Hydroxybutylphosphat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass es den Stoffwechsel von organischen Phosphorverbindungen beeinflusst und enzymatische Aktivitäten in biologischen Systemen beeinflussen kann. Die Auswirkungen der Verbindung werden durch ihre Wechselwirkung mit spezifischen Enzymen und Rezeptoren vermittelt, was zu Veränderungen in zellulären Prozessen führt .

Ähnliche Verbindungen:

Tributylphosphat: Der Vorläufer von Dibutyl-3-Hydroxybutylphosphat, der in ähnlichen industriellen Anwendungen eingesetzt wird.

Dibutylphosphat: Ein weiteres Metabolit von Tributylphosphat mit vergleichbaren Eigenschaften.

Phosphorsäureester: Eine breitere Klasse von Verbindungen mit ähnlichen chemischen Strukturen und Reaktivität.

Einzigartigkeit: Dibutyl-3-Hydroxybutylphosphat ist aufgrund seiner spezifischen metabolischen Herkunft und seiner besonderen chemischen Eigenschaften einzigartig. Seine Fähigkeit, verschiedene chemische Reaktionen zu durchlaufen, und seine breite Palette an Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung für die Forschung und den industriellen Einsatz .

Vergleich Mit ähnlichen Verbindungen

Tributyl Phosphate: The precursor to Dibutyl-3-Hydroxybutyl Phosphate, used in similar industrial applications.

Dibutyl Phosphate: Another metabolite of tributyl phosphate with comparable properties.

Phosphoric Acid Esters: A broader class of compounds with similar chemical structures and reactivity.

Uniqueness: Dibutyl-3-Hydroxybutyl Phosphate is unique due to its specific metabolic origin and its distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Eigenschaften

IUPAC Name |

dibutyl 3-hydroxybutyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBNHONKIDIOPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901008696 | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89197-69-3 | |

| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl 3-hydroxybutyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

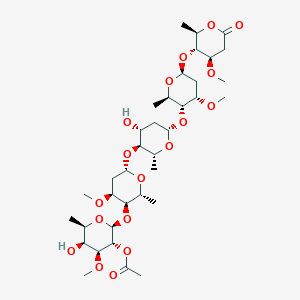

Feasible Synthetic Routes

Q1: How is Dibutyl 3-hydroxybutyl phosphate formed in fish?

A1: this compound (DBHP) is a metabolite of Tributylphosphate (TBP), a commonly used alkyl organophosphate ester. Research has shown that fish, such as Carassius carassius (goldfish) and Oryzias latipes (killifish), can metabolize TBP into DBHP. This biotransformation process primarily occurs in the liver microsomes and is catalyzed by specific enzymes, mainly cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A. [, ]

Q2: What is the significance of studying this compound formation?

A2: While DBHP itself might not be acutely toxic, understanding its formation and the metabolic pathways involved is crucial for several reasons.

- Biomarker of Exposure: The presence of DBHP in fish tissues can serve as a biomarker for Tributylphosphate exposure. [] This is important for monitoring environmental contamination and assessing potential risks to aquatic organisms.

- Species Differences: Researching metabolic pathways in different species helps us understand how various organisms process environmental contaminants and highlights potential differences in susceptibility. [] This knowledge is vital for developing effective conservation and risk management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B150439.png)